molecular formula C24H31IN5O7P B1668534 CGP 71872

CGP 71872

Cat. No.: B1668534
M. Wt: 659.4 g/mol
InChI Key: IHFUJPDKHJTHGQ-QAPCUYQASA-N
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Description

CGP 71872 is a synthetic organic compound known for its role as a gamma-aminobutyric acid receptor antagonist. It is often used in scientific research to study the gamma-aminobutyric acid receptor, which is a crucial component in the central nervous system. The compound is particularly noted for its ability to bind to gamma-aminobutyric acid receptors with high affinity, making it a valuable tool in neuropharmacological studies .

Preparation Methods

The synthesis of CGP 71872 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve automated processes and stringent quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

CGP 71872 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CGP 71872 has a wide range of scientific research applications, including:

Mechanism of Action

CGP 71872 exerts its effects by binding to the gamma-aminobutyric acid receptor, thereby blocking the action of gamma-aminobutyric acid. This inhibition leads to a decrease in the inhibitory signaling in the central nervous system, which can be useful in studying various neurological conditions. The molecular targets of this compound include the gamma-aminobutyric acid receptor subunits, and the pathways involved are primarily related to inhibitory neurotransmission .

Comparison with Similar Compounds

CGP 71872 is unique in its high affinity for the gamma-aminobutyric acid receptor, which sets it apart from other gamma-aminobutyric acid receptor antagonists. Similar compounds include:

These compounds share some similarities with this compound but differ in their specific molecular structures and mechanisms of action, highlighting the uniqueness of this compound in neuropharmacological research .

Properties

Molecular Formula

C24H31IN5O7P

Molecular Weight

659.4 g/mol

IUPAC Name

3-[(1R)-1-[[(2S)-3-[5-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]pentyl-hydroxyphosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid

InChI

InChI=1S/C24H31IN5O7P/c1-15(16-6-5-7-17(10-16)24(34)35)28-13-18(31)14-38(36,37)9-4-2-3-8-27-23(33)19-11-20(25)21(29-30-26)12-22(19)32/h5-7,10-12,15,18,28,31-32H,2-4,8-9,13-14H2,1H3,(H,27,33)(H,34,35)(H,36,37)/t15-,18+/m1/s1

InChI Key

IHFUJPDKHJTHGQ-QAPCUYQASA-N

SMILES

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])I)O)O

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)C(=O)O)NC[C@@H](CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])I)O)O

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)C2=CC(=C(C=C2O)N=[N+]=[N-])I)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CGP 71872
CGP-71872
CGP71872

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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